molecular formula C18H15NOS B5767423 1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone

1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone

Cat. No. B5767423
M. Wt: 293.4 g/mol
InChI Key: MQYUJYUAPUEZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone, also known as MK-801, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized by scientists at Merck & Co. in the 1980s and has since been widely used in scientific research.

Mechanism of Action

1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone binds to the NMDA receptor at a site that is distinct from the glutamate binding site. By binding to this site, this compound prevents the influx of calcium ions into the cell, which ultimately leads to the inhibition of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), which is a key process involved in learning and memory. It has also been shown to induce neuronal cell death in certain circumstances.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the effects of NMDA receptor inhibition without the confounding effects of other neurotransmitter systems. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored.

Future Directions

There are many potential future directions for research involving 1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone. One area of interest is the study of the role of NMDA receptors in depression and anxiety disorders. Another potential area of research is the development of new drugs that target the NMDA receptor, with the goal of improving treatment options for neurological disorders. Finally, there is also interest in the use of this compound as a tool for studying the role of the NMDA receptor in the development of addiction.

Synthesis Methods

The synthesis of 1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone involves the reaction of 2-chloroquinoline with 4-methylphenylmagnesium bromide, followed by the addition of ethyl chloroacetate and sodium ethoxide. The resulting intermediate is then treated with thioacetic acid to yield this compound.

Scientific Research Applications

1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone has been used in a variety of scientific research applications, including the study of NMDA receptors and their role in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used in the study of pain management and addiction.

properties

IUPAC Name

1-(4-methylphenyl)-2-quinolin-2-ylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS/c1-13-6-8-15(9-7-13)17(20)12-21-18-11-10-14-4-2-3-5-16(14)19-18/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYUJYUAPUEZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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